molecular formula C32H42N2O8 B13705891 m-PEG6-DBCO

m-PEG6-DBCO

Cat. No.: B13705891
M. Wt: 582.7 g/mol
InChI Key: UKYUKFLMFXICNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG6-DBCO involves the conjugation of a polyethylene glycol chain with a dibenzocyclooctyne group. The reaction typically occurs under mild conditions, avoiding the use of copper catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes, with options for GMP-grade production for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

m-PEG6-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and selective, forming stable triazole linkages without the need for copper catalysts .

Common Reagents and Conditions

The primary reagent used in reactions involving this compound is an azide-bearing compound. The reaction conditions are typically mild, often conducted at room temperature, and do not require additional catalysts .

Major Products Formed

The major product formed from the reaction of this compound with azides is a stable triazole linkage. This product is highly stable and can be used in various bioconjugation applications .

Mechanism of Action

The mechanism of action of m-PEG6-DBCO involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The dibenzocyclooctyne group reacts with azide-bearing compounds to form a stable triazole linkage. This reaction is highly efficient and does not require copper catalysts, making it suitable for biological applications .

Properties

Molecular Formula

C32H42N2O8

Molecular Weight

582.7 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide

InChI

InChI=1S/C32H42N2O8/c1-37-16-17-39-20-21-41-24-25-42-23-22-40-19-18-38-15-14-33-31(35)12-13-32(36)34-26-29-8-3-2-6-27(29)10-11-28-7-4-5-9-30(28)34/h2-9H,12-26H2,1H3,(H,33,35)

InChI Key

UKYUKFLMFXICNZ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31

Origin of Product

United States

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